molecular formula C9H14O4 B2633493 2H-Pyran-4-carboxylic acid, 4-acetyltetrahydro-, methyl ester CAS No. 345216-96-8

2H-Pyran-4-carboxylic acid, 4-acetyltetrahydro-, methyl ester

Cat. No. B2633493
M. Wt: 186.207
InChI Key: IMGDPCBVSHGKDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08436002B2

Procedure details

Add butanoic acid, 3-oxo-, methyl ester (18.60 mL, 172.20 mmol), bis(2-chloroethyl)ether (20.20 mL, 1.0 eq), potassium carbonate (52.42 g, 2.2 eq), and sodium iodide (25.88 g, 1.0 eq) in dimethylformamide (861 mL). Heat the reaction mixture at 80° C. overnight. Cool to room temperature. Add additional potassium carbonate (23.78 g) and sodium iodide (25.88 g). Heat the reaction mixture at 80° C. for two hours, then allow the mixture to cool to room temperature. Filter through Celite® and wash with ethyl acetate. Wash the filtrate with water and brine. Dry the organics over anhydrous sodium sulfate, filter, and concentrate in vacuo to give methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate (23.06 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
methyl ester
Quantity
18.6 mL
Type
reactant
Reaction Step One
Quantity
20.2 mL
Type
reactant
Reaction Step One
Quantity
52.42 g
Type
reactant
Reaction Step One
Quantity
25.88 g
Type
reactant
Reaction Step One
Quantity
861 mL
Type
reactant
Reaction Step One
Quantity
23.78 g
Type
reactant
Reaction Step Two
Quantity
25.88 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=O)[CH2:2][CH2:3][CH3:4].Cl[CH2:8][CH2:9][O:10][CH2:11][CH2:12]Cl.C(=O)([O-])[O-:15].[K+].[K+].[I-].[Na+].CN(C)[CH:24]=[O:25]>>[C:3]([C:2]1([C:1]([O:25][CH3:24])=[O:6])[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1)(=[O:15])[CH3:4] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)O
Name
methyl ester
Quantity
18.6 mL
Type
reactant
Smiles
Name
Quantity
20.2 mL
Type
reactant
Smiles
ClCCOCCCl
Name
Quantity
52.42 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
25.88 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
861 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
23.78 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
25.88 g
Type
reactant
Smiles
[I-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
Heat the reaction mixture at 80° C. for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
Filter through Celite®
WASH
Type
WASH
Details
wash with ethyl acetate
WASH
Type
WASH
Details
Wash the filtrate with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organics over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1(CCOCC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 23.06 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.